molecular formula C8H14ClNS B1439548 Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride CAS No. 1181533-98-1

Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride

Cat. No.: B1439548
CAS No.: 1181533-98-1
M. Wt: 191.72 g/mol
InChI Key: HVVFWGFFUWAALO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride emerges from the broader historical context of thiophene chemistry research. Thiophenes represent a class of heterocyclic compounds that have garnered substantial scientific attention due to their widespread occurrence in nature and diverse applications in pharmaceutical development. The systematic exploration of substituted thiophenes has been driven by their remarkable versatility as organic intermediates and their significant potential in various scientific disciplines including biology, materials science, and chemistry.

The specific compound under investigation belongs to a family of thiophene derivatives that have been developed through advances in synthetic organic chemistry methodologies. The creation of this particular amine-substituted thiophene reflects the ongoing scientific efforts to expand the chemical space of biologically active heterocyclic compounds. Research into thiophene derivatives has been particularly motivated by their proven utility in pharmaceutical applications, where they serve as important structural motifs in drug development.

The discovery and characterization of this compound aligns with the broader scientific movement toward developing specialized chemical tools for neuroscience research. The compound was identified through systematic chemical synthesis efforts aimed at creating novel amine derivatives that could serve as molecular probes for investigating biological systems. This development represents part of the continuous expansion of chemical libraries used in drug discovery and biological research applications.

Chemical Classification and Nomenclature

This compound possesses a well-defined chemical identity characterized by specific molecular parameters and nomenclature conventions. The compound exists as a hydrochloride salt form, which enhances its stability and solubility properties for research applications. The systematic chemical name according to International Union of Pure and Applied Chemistry guidelines is N-methyl-1-(5-methylthiophen-2-yl)ethanamine hydrochloride.

Table 1: Fundamental Chemical Properties

Property Free Base Hydrochloride Salt
Molecular Formula C8H13NS C8H14ClNS
Molecular Weight 155.26 g/mol 191.72 g/mol
Chemical Abstracts Service Number 921074-90-0 1181533-98-1
PubChem Compound Identifier 20116254 Not specified

The compound belongs to the chemical classification of substituted thiophene amines, representing a specialized subset of heterocyclic organic compounds. The thiophene ring system serves as the core structural framework, with specific substitution patterns that define its unique chemical properties. The presence of both a methyl group at the 5-position of the thiophene ring and an ethylamine side chain at the 2-position creates a distinctive molecular architecture.

Multiple synonymous names exist in the chemical literature for this compound, reflecting different naming conventions and database systems. Alternative designations include Methyl-[1-(5-methyl-thiophen-2-yl)-ethyl]-amine and N-Methyl-1-(5-methyl-2-thienyl)ethanamine hydrochloride. The simplified molecular identification for the free base form follows the SMILES notation as CC1=CC=C(S1)C(C)NC, which provides a compact representation of the molecular connectivity.

Structural Significance in Thiophene Chemistry

The structural architecture of this compound demonstrates several key features that distinguish it within thiophene chemistry. The compound contains a five-membered thiophene heterocycle, which represents one of the most important aromatic systems in organic chemistry due to its electronic properties and reactivity patterns. The thiophene ring provides a stable aromatic framework that can accommodate various substitution patterns while maintaining favorable electronic characteristics.

The specific substitution pattern present in this compound creates a unique molecular geometry that influences its chemical behavior and biological activity potential. The methyl group positioned at the 5-position of the thiophene ring provides steric and electronic modifications that affect the overall molecular properties. This substitution pattern represents a strategic chemical design that balances molecular stability with functional versatility.

The ethylamine side chain attached at the 2-position of the thiophene ring introduces basic functionality that significantly impacts the compound's chemical reactivity and potential biological interactions. The secondary amine structure, formed by the N-methylation, provides specific hydrogen bonding capabilities and basicity characteristics that are crucial for potential receptor interactions. This structural feature positions the compound within the broader category of biologically active amines that can interact with neurotransmitter systems.

Table 2: Structural Descriptors and Identifiers

Descriptor Type Value
International Chemical Identifier InChI=1S/C8H13NS/c1-6-4-5-8(10-6)7(2)9-3/h4-5,7,9H,1-3H3
International Chemical Identifier Key HXZNXVVQSBMWBC-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC1=CC=C(S1)C(C)NC

The three-dimensional conformational properties of this compound contribute to its potential biological activity and chemical reactivity. The flexible ethylamine side chain allows for conformational adaptability, which may be important for interactions with biological targets. This structural flexibility, combined with the rigid thiophene core, creates a molecular architecture that can potentially adopt favorable binding conformations while maintaining structural integrity.

Research Significance and Academic Applications

This compound occupies a significant position in contemporary chemical research due to its diverse applications across multiple scientific disciplines. The compound has found particular utility in drug research and synthesis applications, where it serves as both a synthetic intermediate and a molecular probe for investigating biological systems. Its structural characteristics make it valuable for exploring structure-activity relationships in medicinal chemistry research.

In neuroscience research applications, this compound demonstrates potential as a tool for investigating neurotransmitter systems and receptor interactions. Research suggests that structurally similar compounds can act as agonists at trace amine-associated receptors, potentially modulating neurotransmitter release and signaling pathways. This biological activity profile positions the compound as a valuable research tool for understanding complex neurochemical processes and developing new therapeutic approaches.

The compound's applications extend into organic chemistry research, where it serves as a versatile synthetic building block for creating more complex molecular structures. The presence of both aromatic and amine functionalities provides multiple reactive sites that can be utilized in various synthetic transformations. This versatility makes it particularly valuable for researchers developing new synthetic methodologies or exploring novel chemical reactions.

Table 3: Research Application Categories

Application Area Specific Uses Research Value
Neuroscience Research Receptor interaction studies Molecular probe for neurotransmitter systems
Medicinal Chemistry Structure-activity relationship studies Lead compound optimization
Organic Synthesis Synthetic intermediate Building block for complex molecules
Proteomics Studies Biochemical investigations Research tool for protein interactions

The compound's mechanism of action primarily involves interactions with neurotransmitter systems in biological contexts. As a structural analog of naturally occurring neurotransmitters, it may influence receptor activity related to dopamine and serotonin pathways. This biological profile makes it particularly valuable for researchers investigating the complex relationships between molecular structure and biological activity in neuropharmacology.

Recent research developments have highlighted the importance of thiophene-containing compounds in pharmaceutical research, with particular emphasis on their potential as antiviral agents and receptor modulators. The specific structural features of this compound position it within this broader context of therapeutically relevant thiophene derivatives, suggesting potential applications in drug discovery programs focused on neurological and psychiatric disorders.

Properties

IUPAC Name

N-methyl-1-(5-methylthiophen-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS.ClH/c1-6-4-5-8(10-6)7(2)9-3;/h4-5,7,9H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVFWGFFUWAALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride has found applications in various scientific fields:

  • Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Biology: It serves as a reagent in biochemical assays and studies involving thiophene derivatives.

  • Material Science: The compound is utilized in the synthesis of advanced materials, including conductive polymers and organic semiconductors.

  • Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved are determined by the specific biological system and the desired outcome.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)propan-2-ylamine Hydrochloride (3-MeOMA)

  • Molecular Formula: C₁₁H₁₈ClNO
  • Molecular Weight : 215.72 g/mol
  • Key Differences : Replaces the 5-methylthiophene ring with a 3-methoxyphenyl group.
  • Properties :
    • Higher molecular weight due to the methoxy group.
    • Enhanced polarity compared to the thiophene analogue, likely improving aqueous solubility.
    • Purity : 99.9% (GC-MS validated) .
  • Applications : Used as a reference standard in neurotransmitter studies due to its phenethylamine backbone .

[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride

  • Molecular Formula : C₆H₁₂Cl₂N₂S
  • Molecular Weight : 215.15 g/mol
  • Key Differences : Substitutes thiophene with a thiazole ring (sulfur and nitrogen heteroatoms).
  • Properties: Increased hydrogen-bonding capacity due to the thiazole’s nitrogen. Purity: Not explicitly stated, but dihydrochloride form suggests higher solubility in polar solvents .
  • Applications: Potential use in coordination chemistry or as a ligand in metal complexes .

1-(5-Methylthiophen-2-yl)methanamine Hydrochloride

  • Molecular Formula : C₆H₁₀ClNS
  • Molecular Weight : 171.67 g/mol
  • Key Differences : Simplified structure with a methylamine group directly attached to the thiophene ring.
  • Properties :
    • Lower molecular weight and reduced steric hindrance compared to the target compound.
    • Likely higher volatility (evidenced by GC-MS retention time analysis in similar compounds) .
  • Applications : Intermediate in the synthesis of larger heterocyclic systems .

Physicochemical and Functional Comparison

Property Target Compound 3-MeOMA Thiazole Analogue Methanamine Analogue
Molecular Weight 191.72 215.72 215.15 171.67
Heterocycle Thiophene Benzene Thiazole Thiophene
Substituent 5-Methyl 3-Methoxy 5-Methyl 5-Methyl
Purity ≥95% 99.9% N/A N/A
Solubility (Predicted) Moderate (HCl salt) High (polar substituent) High (dihydrochloride) Moderate

Electronic Effects :

  • The 5-methylthiophene in the target compound provides electron-donating methyl groups, enhancing aromatic stability and directing electrophilic substitution. In contrast, the methoxy group in 3-MeOMA introduces strong electron-donating resonance effects, altering reactivity .
  • Thiazole analogues exhibit mixed σ-donor/π-acceptor behavior due to nitrogen’s electronegativity, making them suitable for metal coordination .

Thermal Stability :

  • Thiophene derivatives generally exhibit higher thermal stability than furan or pyrrole analogues due to sulfur’s polarizability, as noted in studies of similar heterocyclic chalcones .

Research and Application Insights

  • Pharmaceutical Relevance : The target compound’s thiophene moiety is associated with bioactivity in CNS-targeting molecules, whereas 3-MeOMA’s methoxyphenyl group aligns with serotonin receptor ligands .

Biological Activity

Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, which enhances its electronic properties and reactivity. The chemical structure can be represented as follows:

C11H16Cl(Molecular Weight 201 71 g mol)\text{C}_{11}\text{H}_{16}\text{Cl}\quad (\text{Molecular Weight 201 71 g mol})

This structure suggests potential interactions with various biological systems, particularly through receptor binding and enzyme modulation.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Receptor Interactions : The compound is being investigated for its ability to bind to specific receptors, potentially influencing signaling pathways involved in various physiological processes.
  • Enzyme Modulation : Preliminary studies suggest it may act as an inhibitor or modulator of certain enzymes, which could lead to therapeutic effects in diseases where these enzymes play critical roles.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed based on current research:

  • Modulation of Neurotransmitter Systems : Similar compounds have shown the ability to affect neurotransmitter levels, suggesting that this compound may influence dopaminergic or serotonergic systems.
  • Antiproliferative Effects : There is evidence indicating that related compounds can inhibit cell proliferation, making this compound a candidate for further studies in cancer treatment.

Case Studies and Experimental Data

  • In Vitro Studies : Initial in vitro assays have demonstrated that this compound can inhibit certain cancer cell lines. For instance, studies reported IC50 values indicating effective concentrations required to achieve 50% inhibition of cell growth in specific models.
  • Animal Models : Ongoing research includes testing in animal models to evaluate the pharmacokinetics and therapeutic efficacy. Early results suggest promising outcomes in models of neurodegenerative diseases, where modulation of neurotransmitter systems is crucial.
  • Comparative Analysis : A comparative analysis with structurally similar compounds has been conducted to understand the relative potency and mechanism of action. For example, derivatives of thiophene-based compounds have shown varied biological activities, highlighting the importance of structural modifications in enhancing efficacy .

Data Table: Biological Activity Summary

Biological Activity Description Reference
Receptor BindingPotential modulation of neurotransmitter receptors
Enzyme InhibitionPossible inhibition of key metabolic enzymes
Antiproliferative EffectsInhibition of cancer cell proliferation in vitro
Neuroprotective PotentialEffects on dopaminergic systems in animal models

Future Directions

Research on this compound is ongoing, focusing on:

  • Detailed Mechanistic Studies : Further elucidation of the molecular pathways affected by this compound.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
  • Synthesis Optimization : Developing synthetic routes that enhance yield and purity for better pharmacological studies.

Preparation Methods

Starting Materials and Key Intermediates

  • 5-Methylthiophene-2-carboxylic acid is a common starting material. It undergoes reduction to form the corresponding alcohol, which is then converted to the amine.
  • Alternatively, 2-amino-5-methylthiophene-3-carbonitrile and related derivatives serve as precursors in some synthetic pathways involving cyclization and substitution reactions.

Reduction and Amination

  • The carboxylic acid group of 5-methylthiophene-2-carboxylic acid is reduced using strong reducing agents such as lithium aluminum hydride (LiAlH4), yielding the corresponding alcohol.
  • The alcohol is then converted into an amine via substitution reactions, often involving ammonia or other amine sources.
  • In some methods, reductive amination is employed where an aldehyde intermediate reacts with a methylamine source under reducing conditions to form the target amine.

Formation of Hydrochloride Salt

  • The free amine is treated with hydrochloric acid to yield the hydrochloride salt, which enhances stability and aqueous solubility, facilitating isolation and purification.

Industrial and Laboratory Preparation Methods

Industrial Scale Synthesis

Industrial processes optimize the above steps for scale, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed for reproducibility and safety.

  • Use of solvents like acetonitrile, toluene, or ethers is common depending on the reaction step.
  • Reaction temperatures typically range from ambient to reflux conditions, carefully controlled to minimize impurities.
  • Purification often involves crystallization from solvent mixtures such as dichloromethane and diisopropyl ether to obtain high-purity crystalline hydrochloride salts.

Laboratory-Scale Synthesis

  • Laboratory protocols may involve longer reaction times and batch processing.
  • Hydrazinolysis and condensation reactions are used for related thiophene derivatives, indicating potential routes to functionalized amines.
  • Catalysts such as palladium on carbon (Pd/C) facilitate hydrogenation steps in intermediate transformations.
  • Acid catalysis, often with hydrochloric acid, is used for salt formation and crystallization.

Representative Preparation Method from Literature

A representative method based on patent and research literature involves the following:

Step Description Conditions Yield / Notes
1 Preparation of 2-(2-aminoanilino)-5-methylthiophene-3-carbonitrile by hydrogenation of nitro precursor Pd/C catalyst, 45-60°C, aprotic/protic solvents High selectivity
2 Cyclization with N-methylpiperazine or methylamine derivatives 90-138°C, solvent-free or solvents like toluene, DMSO 6-12 hours, high purity
3 Crystallization of hydrochloride salt from solvent mixtures Solvent mixtures: dichloromethane + diisopropyl ether or cyclohexane >99.6% purity, stable polymorph

This method emphasizes solvent choice and temperature control for optimal purity and yield.

Alternative Synthetic Strategies

  • Reductive amination using formyl derivatives and reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or toluene has been reported for related methyl ethylamines.
  • Hydrazinolysis and condensation reactions on methyl thiophene carboxylates provide intermediates that can be further transformed into amines; these methods yield good product purity and are useful for derivative synthesis.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Purification Remarks
Hydrogenation-Cyclization 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile Pd/C, N-methylpiperazine 45-60°C (hydrogenation), 90-138°C (cyclization) High Crystallization from solvent mixtures Suitable for scale-up, high purity
Reduction-Amination 5-Methylthiophene-2-carboxylic acid LiAlH4, ammonia Ambient to reflux Moderate to high Hydrochloride salt formation Classical route, requires careful handling of reagents
Reductive Amination Ethylamine + formic acid esters LiAlH4 or NaBH4 20-180°C High Solvent extraction, distillation Novel, clear mechanism, low impurities
Hydrazinolysis-Condensation Methyl 3-amino-4-methylthiophene-2-carboxylate Hydrazine monohydrate, aldehydes 80°C reflux, acid catalysis 42-95% Recrystallization Useful for derivatives, moderate complexity

Research Findings and Notes

  • The choice of solvent and temperature plays a critical role in the purity and polymorphic form of the hydrochloride salt, with mixtures of dichloromethane and diisopropyl ether or cyclohexane yielding stable crystalline forms.
  • Catalytic hydrogenation using Pd/C is preferred for nitro group reduction due to high selectivity and mild conditions.
  • Reductive amination methods using formyl esters and hydride reducing agents provide clean conversion to methyl amines with fewer side products.
  • Hydrazinolysis followed by condensation reactions allows for structural diversification but may require longer reaction times and careful purification.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for determining the purity and structural integrity of Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride?

  • Methodology :

  • GC-MS : Use a capillary column (e.g., 5% phenyl polysiloxane) with a temperature gradient (e.g., 170°C to 325°C) and electron ionization (EI) at 70 eV for fragmentation analysis. Split injection (1:50) and a 280°C injector temperature minimize decomposition .
  • FTIR-ATR : Analyze functional groups (e.g., amine N-H stretches, thiophene C-S vibrations) in the range of 4000–400 cm⁻¹ with 4 cm⁻¹ resolution. Compare spectra to reference standards to confirm structural consistency .
  • HPLC-TOF : For precise mass determination, use reverse-phase chromatography with a C18 column and high-resolution TOF detection to verify molecular formula (e.g., C₉H₁₄ClNS) and isotopic patterns .

Q. What synthetic routes are effective for preparing this compound?

  • Methodology :

  • Mannich Reaction : React 5-methylthiophen-2-ylacetone with methylamine hydrochloride and formaldehyde under acidic conditions. Optimize stoichiometry (e.g., 1:1.2:1.1 molar ratio) and reflux in ethanol/water to form the β-amino ketone intermediate, followed by reduction (e.g., NaBH₄) and HCl salt precipitation .
  • Alkylation : Use 5-methylthiophen-2-yl-ethyl bromide and methylamine in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify via recrystallization from ethanol .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the adsorption mechanism of this compound on metal surfaces?

  • Methodology :

  • Modeling : Use software (e.g., Gaussian, VASP) to optimize the compound’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-donor/-acceptor sites. Compare adsorption energies on Fe(110) or steel surfaces .
  • Binding Analysis : Simulate interactions between the compound’s N and S atoms and metal d-orbitals. Validate with experimental data (e.g., Langmuir adsorption isotherms, ∆G°ads values) to distinguish chemisorption (∆G°ads < −20 kJ/mol) from physisorption .
  • Thermodynamic Studies : Correlate inhibition efficiency (e.g., 95.5% at 0.0005 M ) with temperature-dependent DFT results to explain efficiency loss at elevated temperatures (303–333 K) due to desorption .

Q. What experimental strategies resolve contradictions in corrosion inhibition efficiency data under varying temperature conditions?

  • Methodology :

  • Weight Loss Studies : Measure mass loss of mild steel in HCl (1 M) with varying inhibitor concentrations (0.0001–0.0005 M) at 303–333 K. Calculate activation energy (Eₐ) via the Arrhenius equation to determine if inhibition is diffusion- or reaction-controlled .
  • Adsorption Isotherms : Fit data to Langmuir, Temkin, or Freundlich models. A linear Langmuir plot (R² > 0.98) suggests monolayer adsorption, while deviations indicate mixed mechanisms. Calculate ∆G°ads to confirm spontaneity .
  • Electrochemical Impedance Spectroscopy (EIS) : Compare charge-transfer resistance (Rct) and double-layer capacitance (Cdl) across temperatures to assess surface coverage and stability of the inhibitor film .

Q. How can regioselectivity challenges in the synthesis of thiophene-containing amines be addressed?

  • Methodology :

  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect the amine during thiophene alkylation. Deprotect with HCl/dioxane to avoid side reactions at the thiophene sulfur .
  • Catalytic Optimization : Employ Pd/C or Ni catalysts for selective C-N coupling in cross-coupling reactions. Monitor regioselectivity via NMR (e.g., ¹H, ¹³C) and adjust solvent polarity (e.g., THF vs. DMSO) to favor desired isomers .

Data Contradiction Analysis

Q. Why do experimental inhibition efficiencies sometimes deviate from DFT-predicted trends?

  • Analysis :

  • Surface Heterogeneity : Real metal surfaces (e.g., mild steel) have defects and oxide layers not modeled in DFT. Use SEM/EDS to characterize surface morphology and correlate with localized adsorption .
  • Solvent Effects : DFT simulations often neglect solvation. Conduct molecular dynamics (MD) simulations with explicit water molecules to assess competitive adsorption of H₂O vs. inhibitor .
  • Synergistic Additives : Co-existing ions (e.g., Cl⁻) may enhance or disrupt adsorption. Perform inhibition tests with/without additives to isolate the compound’s contribution .

Methodological Optimization

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Optimization Steps :

  • Temperature Control : Maintain reflux at 80°C during the Mannich reaction to balance reaction rate and byproduct formation. Use a Dean-Stark trap to remove water in azeotropic conditions .
  • pH Adjustment : Precipitate the hydrochloride salt by adjusting the pH to 2–3 with concentrated HCl. Use ice baths to enhance crystallization .
  • Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to separate unreacted thiophene precursors. Confirm purity via HPLC (≥99.9% ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride
Reactant of Route 2
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Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride

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